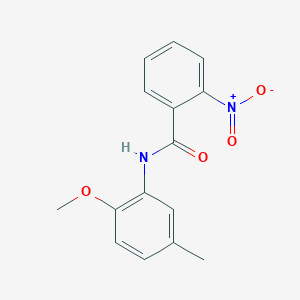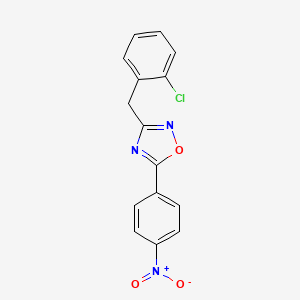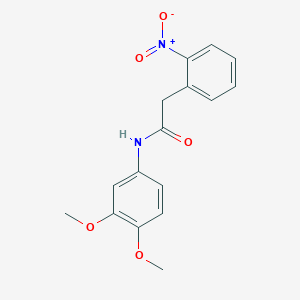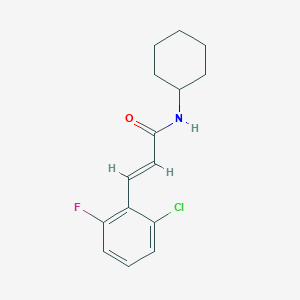![molecular formula C16H18N2O4S B5739822 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA is a member of the class of compounds known as vascular disrupting agents (VDAs), which target the blood vessels that supply tumors with nutrients and oxygen.
作用機序
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide works by targeting the tumor vasculature, which is the network of blood vessels that supply tumors with nutrients and oxygen. This compound binds to a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is expressed on the surface of tumor blood vessels. This binding leads to the activation of an enzyme called caspase-8, which triggers a cascade of events that ultimately lead to the death of the tumor cells. This compound is also thought to stimulate the immune system to attack the tumor cells, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor activity, this compound has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. This compound has also been shown to inhibit the growth of new blood vessels, which is important for the development and progression of tumors. This compound has been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a cancer treatment.
実験室実験の利点と制限
One of the advantages of 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is that it is relatively easy to synthesize on a large scale, making it a promising candidate for further development as a cancer treatment. This compound has also been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for use in combination with other cancer therapies. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. Another limitation is that this compound has not yet been tested in combination with other cancer therapies, so its potential benefits and risks in combination therapy are not yet known.
将来の方向性
There are several future directions for research on 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of research is to further investigate the mechanism of action of this compound, including its effects on the immune system and the tumor microenvironment. Another area of research is to test this compound in clinical trials to determine its safety and efficacy in humans. Yet another area of research is to investigate the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Overall, this compound is a promising candidate for further development as a cancer treatment, and further research is needed to fully explore its potential benefits and limitations.
合成法
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. The synthesis method involves reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4,5-dimethylthiophene-2-carboxamide to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale, making it a promising candidate for further development as a cancer treatment.
科学的研究の応用
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor activity against a wide range of cancer types, including breast, lung, colon, and prostate cancer. This compound works by disrupting the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death. This mechanism of action makes this compound a promising candidate for use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(12(8)14(17)19)18-15(20)13-10(21-3)6-5-7-11(13)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMOKUUPUFFABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC=C2OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)




![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)

![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5739830.png)
